molecular formula C13H24ClN B1680202 NSC 196883 CAS No. 39978-68-2

NSC 196883

Cat. No.: B1680202
CAS No.: 39978-68-2
M. Wt: 229.79 g/mol
InChI Key: AMJINLQYPJSVRM-UHFFFAOYSA-N
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Description

NSC 196883 is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability

Preparation Methods

The synthesis of NSC 196883 typically involves several steps. One common method starts with the bromination of adamantane to produce 1-bromoadamantane. This intermediate is then reacted with acetonitrile and sulfuric acid in a Ritter-type reaction to form N-(1-adamantyl)-acetamide. Subsequent deacetylation yields 1-aminoadamantane, which is then converted to the hydrochloride salt by treatment with anhydrous hydrochloric acid .

Industrial production methods often aim to optimize yield and reduce the use of toxic reagents. For instance, a two-step procedure involving the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)-formamide, followed by hydrolysis with hydrochloric acid, has been reported to achieve high yields and is considered more environmentally friendly .

Chemical Reactions Analysis

NSC 196883 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding adamantyl ketones or alcohols.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrocarbons.

    Substitution: The adamantyl group can undergo substitution reactions, often facilitated by the stability of the adamantyl carbocation intermediate.

Major products formed from these reactions include adamantyl-substituted amines, alcohols, and ketones, which have diverse applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

NSC 196883 can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may impart distinct biological activities and chemical reactivity compared to other adamantane derivatives.

Properties

CAS No.

39978-68-2

Molecular Formula

C13H24ClN

Molecular Weight

229.79 g/mol

IUPAC Name

1-(1-adamantyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H23N.ClH/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13;/h9-12H,2-8,14H2,1H3;1H

InChI Key

AMJINLQYPJSVRM-UHFFFAOYSA-N

SMILES

CC(CC12CC3CC(C1)CC(C3)C2)N.Cl

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2)N.Cl

Appearance

Solid powder

39978-68-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adamantylamphetamine HCl;  Adamantylamphetamine Hydrochloride;  NSC 196883;  NSC-196883;  NSC196883

Origin of Product

United States

Synthesis routes and methods

Procedure details

β-(1-Adamantyl)-α-methylethylamine (13.3 gm.) was dissolved in 550 ml. anhydrous ether and acidified with HCl gas. The solid was filtered, dried under vacuum at 88°, dissolved in 150 ml. CHCl3, and 850 ml. petroleum ether added to give 15 gm. product, m.p. 295°-7°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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